molecular formula C10H12ClNO B7499932 N-[2-(3-chlorophenyl)ethyl]acetamide

N-[2-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B7499932
M. Wt: 197.66 g/mol
InChI Key: XEAJJALTMKXWDK-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)ethyl]acetamide, also known as N-(3-chlorophenyl)acetamide (CAS: 588-07-8), is a chloro-substituted acetamide derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . Its structure consists of an acetamide group (-NHCOCH₃) attached to a 3-chlorophenyl moiety. Key physical properties include a melting point of 349.8 K .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJJALTMKXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Chloro-N-(3-methylphenyl)acetamide
  • Molecular Formula: C₉H₁₀ClNO
  • Key Features : A methyl group at the meta position instead of chlorine.
  • Structural Insight : The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) .
  • Crystallography : Triclinic crystal system with lattice parameters a = 8.326 Å, b = 9.742 Å, c = 11.491 Å .
N-(3-Chloro-4-hydroxyphenyl)acetamide
  • Source : Isolated from Agriophyllum squarrosum (sand rice) .
  • Key Features : Hydroxyl group at the para position enhances polarity.

Heterocyclic and Piperazine Derivatives

N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)
  • Molecular Formula : C₁₃H₁₇ClN₃O
  • Molecular Weight : 278.75 g/mol .
  • Activity : Exhibits anticonvulsant properties in preclinical models, likely due to the piperazine moiety enhancing CNS penetration .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
  • Key Features : Incorporates a benzofuran-oxadiazole heterocycle.
  • Activity : Demonstrates potent antimicrobial activity, attributed to the electron-deficient oxadiazole ring interacting with microbial enzymes .

Bulky Aromatic and Sulfur-Containing Derivatives

N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide
  • Key Features : A naphthyl group increases hydrophobicity and steric bulk.
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)
  • Molecular Formula: C₈H₅Cl₅NOS
  • Spectroscopy : IR peaks at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H); ¹H NMR signals at δ 4.20 (CH₂) and δ 5.80 (CH) .
  • Reactivity : Forms byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) under specific conditions .

Methoxy and Sulfonyl Derivatives

N-(3-Chlorophenyl)-2-(3-methoxyphenyl)acetamide
  • Molecular Formula: C₁₅H₁₄ClNO₂
  • Molecular Weight : 275.73 g/mol .
N-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-2-[3-chloro(phenylsulfonyl)anilino]acetamide
  • Key Features : Sulfonyl and sulfanyl groups introduce strong electrophilic character.
  • Applications : Investigated for enzyme inhibition due to sulfur’s affinity for metal ions in active sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Substituents Biological/Physical Properties
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 349.8 None Baseline compound
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 - 3-Methyl Syn N–H conformation
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide C₁₃H₁₇ClN₃O 278.75 - Piperazine Anticonvulsant activity
2-(Benzofuran-oxadiazole)-N-(3-chlorophenyl)acetamide - - - Benzofuran-oxadiazole Antimicrobial activity
N-(3-Chlorophenyl)-2-(3-methoxyphenyl)acetamide C₁₅H₁₄ClNO₂ 275.73 - 3-Methoxyphenyl Enhanced electronic effects

Key Findings and Implications

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase stability and alter hydrogen-bonding patterns (e.g., anti vs. syn conformations) . Piperazine and Heterocycles: Improve CNS penetration and pharmacological activity (e.g., anticonvulsant and antimicrobial effects) . Bulky Aromatic Groups: Enhance lipophilicity, impacting solubility and bioavailability .
  • Spectroscopic Trends :
    • C=O IR stretches remain consistent (~1680–1700 cm⁻¹), while N-H stretches vary with substituent electronic effects .
    • ¹H NMR chemical shifts for aromatic protons correlate with substituent electronegativity (e.g., δ 7.2–7.8 ppm for chlorophenyl derivatives) .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 2.0–2.2 ppm (CH₃ of acetamide), triplet at δ 2.8–3.0 ppm (CH₂ adjacent to NH), and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons (110–140 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 211.6 (C₁₀H₁₁Cl₂NO⁺) with fragments at m/z 154 (loss of acetamide group) .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

How can researchers design initial biological activity screening for this compound?

Basic Research Question

  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity tests (MTT assay on cancer cell lines) .
  • Binding affinity studies : Molecular docking to predict interactions with receptors like serotonin or dopamine transporters .
  • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria .

What challenges arise in optimizing the synthetic yield of this compound, and how can side reactions be mitigated?

Advanced Research Question

  • Byproduct formation : Competing N-acetylation or over-chlorination can occur if stoichiometry or temperature is poorly controlled. Use excess acetyl chloride and low temperatures (0–5°C) during initial steps .
  • Purification issues : Byproducts with similar polarity require gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) .
  • Scale-up limitations : Solvent evaporation rates and exothermic reactions must be monitored in large batches .

How can computational modeling (e.g., DFT, QSAR) guide the design of this compound derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution. The chlorophenyl group lowers LUMO energy, enhancing electrophilicity .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity. Lipophilicity (logP) and polar surface area influence blood-brain barrier penetration .

What structural analogs of this compound show enhanced bioactivity, and how do substituents affect SAR?

Advanced Research Question

  • Chlorine position : 3-chlorophenyl derivatives exhibit higher antimicrobial activity than 4-chlorophenyl analogs due to improved membrane penetration .
  • Acetamide modifications : Replacing the methyl group with trifluoromethyl (CF₃) increases metabolic stability but reduces solubility .
  • Ethyl linker elongation : Adding a methylene group (CH₂) between phenyl and acetamide enhances binding to GABA receptors .

How do researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solvent effects : DMSO concentration >1% may artificially inflate cytotoxicity; use lower concentrations or aqueous buffers .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across studies and identify outliers .

What in vitro models are suitable for studying the metabolic pathways of this compound?

Advanced Research Question

  • Hepatocyte incubations : Use primary human hepatocytes or HepaRG cells to identify Phase I metabolites (e.g., hydroxylation at the ethyl linker) .
  • Microsomal assays : CYP450 isoforms (e.g., CYP3A4) catalyze N-deacetylation, detected via LC-MS/MS .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

  • Thermal degradation : Store at –20°C in amber vials to prevent photolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >9); buffer solutions at pH 6–7 are optimal .

What synergistic effects are observed when this compound is combined with other pharmacophores?

Advanced Research Question

  • Anticancer combinations : Co-administration with doxorubicin enhances apoptosis in MCF-7 cells via p53 upregulation .
  • Antimicrobial synergy : Pair with β-lactam antibiotics reduces MIC values against MRSA by disrupting efflux pumps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chlorophenyl)ethyl]acetamide
Reactant of Route 2
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N-[2-(3-chlorophenyl)ethyl]acetamide

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